2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
Pyrazole-bearing compounds, such as “2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid”, are known for their diverse pharmacological effects . They have been successfully synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, some hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis
The molecular structure of pyrazole compounds can be analyzed using techniques like elemental microanalysis, FTIR, and 1H NMR . For example, the 1H NMR spectrum of a pyrazoline derivative revealed significant additional singlet signals .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For instance, a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives provides N-arylpyrazoles in very good yields . An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be analyzed using techniques like 1H NMR and 13C NMR . For example, the 1H NMR spectrum of a pyrazoline derivative revealed significant additional singlet signals .Scientific Research Applications
Medicinal Chemistry Applications
Methyl-substituted pyrazoles, including compounds similar to 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, serving as potent medicinal scaffolds. Their utility spans from anti-cancer, anti-inflammatory, to antimicrobial effects, highlighting their significance in drug discovery and therapeutic applications (Sharma et al., 2021).
Agricultural Chemistry Applications
Pyrazole derivatives play a crucial role in agricultural chemistry, particularly as herbicides and plant growth regulators. The synthesis and application of pyrazole-based compounds in agriculture focus on enhancing crop protection and yield. These compounds often target specific plant pathways or pests, offering a targeted approach to managing agricultural productivity (Issac & Tierney, 1996).
Environmental Science Applications
In environmental science, the focus on compounds like this compound extends to their behavior and fate in natural ecosystems. Studies on the sorption of similar compounds to soil and organic matter shed light on their environmental mobility and potential impact on ecosystems. Understanding the interaction between these compounds and environmental matrices is crucial for assessing their environmental risk and for formulating strategies for pollution control (Werner et al., 2012).
Mechanism of Action
The mechanism of action of pyrazole compounds can be studied through in vitro and in vivo experiments. For instance, the antileishmanial and antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Safety and Hazards
Safety and hazards associated with pyrazole compounds can be identified through various studies. For instance, the safety data sheet of a similar compound, “(3-Methyl-1H-pyrazol-4-yl)boronic acid”, lists hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(3-chloro-1-methylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-4(2-5(10)11)6(7)8-9/h3H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBMFOUJBDRXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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